
Methyl 2-(bromomethyl)-3-phenylacrylate
Descripción general
Descripción
Methyl 2-(bromomethyl)-3-phenylacrylate is a chemical compound that is part of a broader class of organic molecules which are characterized by the presence of a bromomethyl group and a phenylacrylate moiety. This compound is of interest due to its potential applications in various chemical synthesis processes and its reactivity which allows it to participate in multiple types of chemical reactions.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a copolymer bearing a carbomethoxyallyl end group with limited molecular weight was synthesized using methyl α-(bromomethyl)acrylate as a chain transfer agent through an addition-fragmentation mechanism . This demonstrates the utility of bromomethylacrylate derivatives in polymer chemistry. Additionally, the synthesis of methyl 4′-bromomethyl biphenyl-2-carboxylate was achieved with a high yield through a multi-step process, indicating the feasibility of synthesizing complex molecules that contain the bromomethyl group .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-(bromomethyl)-3-phenylacrylate can be intricate, as seen in the study of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone. These compounds exhibit interesting features such as intramolecular hydrogen bonding and π-π stacking interactions, which could be relevant when considering the structural aspects of methyl 2-(bromomethyl)-3-phenylacrylate .
Chemical Reactions Analysis
The reactivity of bromomethyl-containing compounds is highlighted in various studies. For example, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation via successive C-C and C-H bond cleavages . This suggests that methyl 2-(bromomethyl)-3-phenylacrylate could also undergo similar palladium-catalyzed reactions. Moreover, visible-light-promoted radical (phenylsulfonyl)methylation reactions starting from bromomethyl phenyl sulfone derivatives have been developed, which could be analogous to reactions involving methyl 2-(bromomethyl)-3-phenylacrylate .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of methyl 2-(bromomethyl)-3-phenylacrylate are not detailed in the provided papers, the properties of similar compounds can provide insights. For example, the solubility behavior of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides in various solvents indicates that the presence of bromomethyl groups can significantly influence solubility . Additionally, the study of the molecular ion of 3-phenyl-1-bromopropane and its dissociation reactions can shed light on the stability and fragmentation patterns that might be expected for methyl 2-(bromomethyl)-3-phenylacrylate .
Safety And Hazards
Propiedades
IUPAC Name |
methyl (Z)-2-(bromomethyl)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,8H2,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVCLXFKVGOEAT-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC=C1)/CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-3-phenylacrylate | |
CAS RN |
53059-43-1 | |
| Record name | NSC225053 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-[3-(2-pyrimidinyloxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1308798.png)
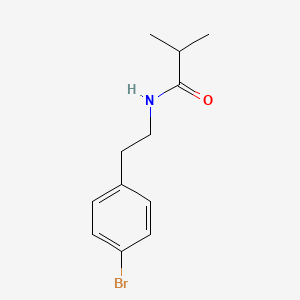
![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(3-pyridinyl)-2-propenenitrile](/img/structure/B1308806.png)
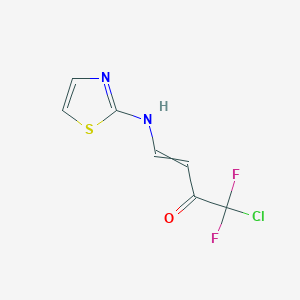
![2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1308823.png)
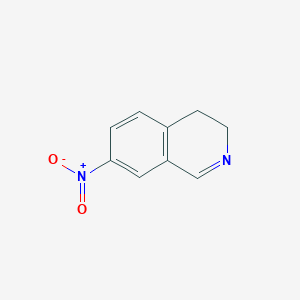
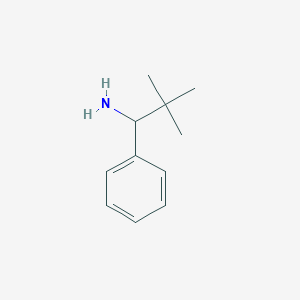
![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-propen-1-one](/img/structure/B1308838.png)
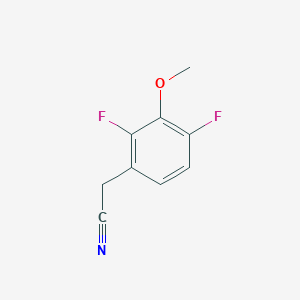
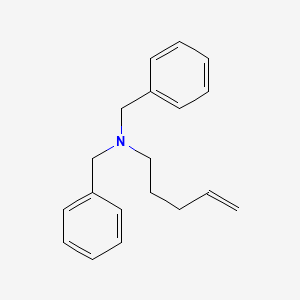
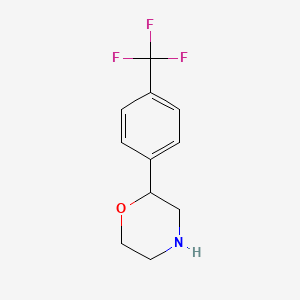
![2-[3-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B1308849.png)
![7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1308851.png)
